1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazin-1-yl)ethanone
Beschreibung
Eigenschaften
IUPAC Name |
1-[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(furan-2-yl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-3-13-18-17-22(19-13)16(24)15(26-17)14(12-5-4-10-25-12)21-8-6-20(7-9-21)11(2)23/h4-5,10,14,24H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKXLPLHBGYBDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazin-1-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. It belongs to the class of heterocyclic compounds and is characterized by its unique structural features that include a thiazolo[3,2-b][1,2,4]triazole moiety and a piperazine derivative. This compound has garnered attention due to its diverse biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 415.51 g/mol. The structure incorporates various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N5O3S |
| Molecular Weight | 415.51 g/mol |
| Purity | Typically 95% |
| CAS Number | 898350-36-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:
- Starting Materials : Utilizing commercially available precursors.
- Reagents : Common solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed.
- Reactions : Controlled temperatures and inert atmospheres are critical to prevent degradation.
Anticancer Activity
Research indicates that derivatives of triazoles exhibit significant anticancer properties. For instance, studies on related compounds have shown promising results against various cancer cell lines:
- Colon Carcinoma (HCT-116) : Compounds similar to the one have demonstrated IC50 values around 6.2 μM.
- Breast Cancer (T47D) : Other derivatives showed IC50 values of 43.4 μM and 27.3 μM against T47D cell lines .
Antimicrobial Activity
The thiazolo[3,2-b][1,2,4]triazole moiety is known for its antimicrobial properties. Research on related compounds indicates:
- Antibacterial Activity : Certain derivatives have shown comparable effectiveness to standard antibiotics like streptomycin against various pathogens.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazin-1-yl)ethanone:
- Study on Triazole Derivatives :
- Antimicrobial Screening :
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison
Key Differences in Bioactivity and Physicochemical Properties
Substituent Effects: The furan-2-yl group in the target compound may improve metabolic stability compared to 3-fluorophenyl in its analog (898349-60-5), as furans are less prone to oxidative degradation . Piperazine vs. Piperidine: Piperazine derivatives (e.g., target compound) generally exhibit higher solubility than piperidine analogs (e.g., 1-(1-aryl-tetrazol-5-yl)-2-piperidinyl ethanones) due to increased hydrogen-bonding capacity .
Synthetic Complexity: The target compound’s synthesis likely requires POCl3-mediated cyclization (as in ), which is harsher than the triethylamine/ethanol conditions used for thiadiazole derivatives (e.g., 9b) . Yields for thiazolo-triazoles (e.g., 49% in ) are lower than those for tetrazole-piperidine derivatives (70–85% in ), reflecting the challenge of fused heterocycle formation .
Biological Performance: Thiazolo-triazoles (target compound and 3a–f) show broader antimicrobial activity compared to tetrazole-piperidine derivatives, which are more selective for AChE inhibition .
Research Findings and Trends
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
